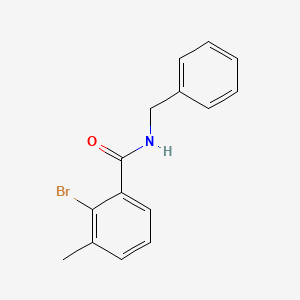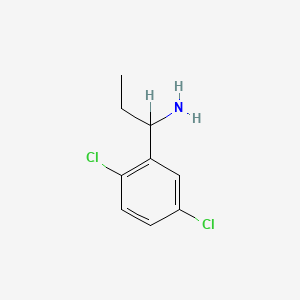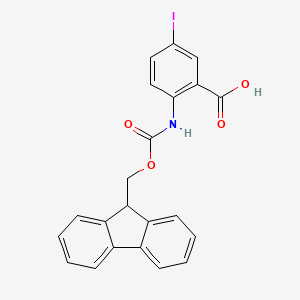
4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
“4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C13H9F4NO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline” consists of 13 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of “4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline” is 271.21 .Applications De Recherche Scientifique
Fluorescent Chemosensors
Compounds with structures similar to 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline have been utilized in the development of fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. The presence of fluorophoric groups and the ability to modulate sensing selectivity make these compounds valuable in chemical sensing technologies (Roy, 2021).
Aqueous Fluoroalkylation Reactions
The introduction of fluorine-containing functionalities into molecules is crucial for creating pharmaceuticals, agrochemicals, and functional materials. Compounds similar to 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline are important in the development of aqueous fluoroalkylation methods. These methods are environmentally friendly and efficient for incorporating fluorinated groups into target molecules, contributing to green chemistry (Song et al., 2018).
Environmental Fate and Effects
The environmental fate and effects of related compounds, especially in the context of their use as pesticides or in other industrial applications, are of significant interest. For example, studies on the environmental impact of similar fluorinated compounds have shown that while they have effects on the environment, these effects are often transient, and ecosystems can recover after their application (Hubert, 2003).
Genotoxic Activities
Research into the genotoxic activities of aniline and its derivatives, including those with fluorinated substituents, helps in understanding their potential risks and mechanisms of action in biological systems. These studies are critical for assessing the safety of such compounds when used in various applications (Bomhard & Herbold, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-fluorophenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBTBQKKAYGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3167728.png)




![1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B3167761.png)

![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)
![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)

![4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile](/img/structure/B3167796.png)

![Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride](/img/structure/B3167813.png)